Anlotinib is an orally active, small-molecule receptor tyrosine kinase inhibitor (TKI) targeting a range of pro-oncogenic pathways. Its primary mechanism involves the potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Fibroblast Growth Factor Receptors (FGFR-1, -2, and -3), and Platelet-Derived Growth Factor Receptors (PDGFR-α/β), as well as c-Kit.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHR5Xt_SBuHA4f_8PupaKIrrE9VhroONz4DdeozhWdjnh_y2fXXcmLgzhAJFxy2ek6g7xK6SKPb3ncK3Gghn1Wp8F44gIfNt472IKAyyUnSstiq26lwu0wreDczBwMWmbWB10kAV4jYPYqdosP9yyU3ux9xTV8D6WicmU0XPdMJY4zLvVbbS3NSxBqju65r-3EmbAwHqmoTWZK7JOQ6UNi_Wy4BW6Mft82fQhSnkM-O5puMKjq9Z1rp9Tnrb5QPJWqhQR8S1iqWYim4cSiM)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwEkHM4xwA29HGWad40TD-po7gkc59qw4O0DdgJVuOYjLFu1bhLZ1Lw0ojyO6KF4cUmhBroQEOZ-yQ3NMtW3o93-GMpuaNyTd_yaz5LDqa0yMovSp8FFxA0dCXTcOC3K60eQ%3D%3D)] This multi-targeted action allows it to simultaneously suppress tumor angiogenesis and cell proliferation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCgbzYrjpLqSDH1NOTOXA29GzBLdmhwy7hG6WHgjqGxNTO0m7KV0ihmdWI2iT1xeH8UN7150igKa7UZQ0_YiHqdyc0OJGo8MQzBIbRbw0drYnbFk9SNCVAU1eAEPM5_rOR4C8GdpXvPZT3GoVSGQe_dFaoc_iDH8aT6NlSeYbh7v6MqsPZ_giMZBSK79u9QQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPd22v-fKdG9o42fkG4nh2yIbKr7UMb3kLVC20Mg2d_4GyvshBqtZdNqPpiMQxTWEf3F1IsbNGZfC-in9B9tpFxtqcLFUpwAqlB7AanUhp6sO2-8f_kx_Lks2YwyktE90PAaVZuOr_ZhdFM1pyrkiP6SkeP6gSlQ%3D%3D)] Supplied as a dihydrochloride salt, this form is specifically engineered to enhance aqueous solubility and bioavailability, which are critical parameters for consistent results in preclinical research and formulation development.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGAtEdQFO43Grh99fCd35Xd_VqnoGlv-HGhKo_9HnijFpKLSRZMt3diLIVIxaO2rzsHyQLFgMl-3BRrchq0kWwLeKKK_O-xt4Cyoz0aSMqZHi6w4KF97h7I17KBsOj0J1nLv9psT9kucPoJLh69gPaFctnud7o%3D)]
Substituting Anlotinib dihydrochloride with its free base form or other multi-target TKIs is inadvisable due to critical differences in physicochemical properties and biological activity. The dihydrochloride salt form was specifically developed to increase water solubility, which directly impacts oral bioavailability and the ease of preparing stock solutions for in vitro assays.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGAtEdQFO43Grh99fCd35Xd_VqnoGlv-HGhKo_9HnijFpKLSRZMt3diLIVIxaO2rzsHyQLFgMl-3BRrchq0kWwLeKKK_O-xt4Cyoz0aSMqZHi6w4KF97h7I17KBsOj0J1nLv9psT9kucPoJLh69gPaFctnud7o%3D)] Furthermore, Anlotinib possesses a distinct kinase inhibition profile; for example, it is approximately 20-fold more potent against VEGFR2 than Sunitinib, a common in-class alternative.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] This unique potency and selectivity profile means that substituting with another TKI, even one with overlapping targets, would introduce significant variability and likely lead to non-comparable results in anti-angiogenesis and cell proliferation studies.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHc7ynIvo6eJ2fqf3afVsNFgQoHq3TtWKJInJ3PKlDl1U8e-G9v4n1iMtVykWzoGsXHdW_AOm8yFE3XwXhvz-FoVocUQjZepInsZyoxguBFabJTlLTdhQdn_laEs54cSnVbWTm2pcNZLtSvu3XhuQhPenFNHzvs5VUjIgdkQEpjFIhC)]
The dihydrochloride salt form of Anlotinib was intentionally developed to improve its physicochemical properties for research and clinical use. A key patent highlights that forming a salt with hydrochloric acid increases the compound's water solubility, which in turn improves its bioavailability.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] This is a critical processing and handling advantage over the free base form, ensuring more reliable dissolution for in vitro stock solutions and facilitating better absorption in in vivo models.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHR5Xt_SBuHA4f_8PupaKIrrE9VhroONz4DdeozhWdjnh_y2fXXcmLgzhAJFxy2ek6g7xK6SKPb3ncK3Gghn1Wp8F44gIfNt472IKAyyUnSstiq26lwu0wreDczBwMWmbWB10kAV4jYPYqdosP9yyU3ux9xTV8D6WicmU0XPdMJY4zLvVbbS3NSxBqju65r-3EmbAwHqmoTWZK7JOQ6UNi_Wy4BW6Mft82fQhSnkM-O5puMKjq9Z1rp9Tnrb5QPJWqhQR8S1iqWYim4cSiM)] The improved oral bioavailability has been confirmed in multiple animal species.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCgbzYrjpLqSDH1NOTOXA29GzBLdmhwy7hG6WHgjqGxNTO0m7KV0ihmdWI2iT1xeH8UN7150igKa7UZQ0_YiHqdyc0OJGo8MQzBIbRbw0drYnbFk9SNCVAU1eAEPM5_rOR4C8GdpXvPZT3GoVSGQe_dFaoc_iDH8aT6NlSeYbh7v6MqsPZ_giMZBSK79u9QQ%3D%3D)]
| Evidence Dimension | Aqueous Solubility & Bioavailability |
| Target Compound Data | Increased water solubility and improved bioavailability |
| Comparator Or Baseline | Anlotinib free base (implied) |
| Quantified Difference | Not specified quantitatively in the source, but stated as a primary reason for the salt's development. |
| Conditions | Pharmaceutical formulation and preclinical pharmacokinetic studies. |
This improved solubility simplifies the preparation of consistent, high-concentration stock solutions for assays and enhances in vivo exposure, reducing experimental variability.
In a direct kinase inhibition assay, Anlotinib demonstrated significantly higher potency against VEGFR2, a key driver of angiogenesis, compared to the established TKI Sunitinib.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] Anlotinib inhibited VEGFR2 with an IC50 of 0.2 nmol/L, while Sunitinib's IC50 was 20-fold higher.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] This enhanced potency also translated to superior functional activity, as Anlotinib inhibited VEGF-stimulated HUVEC proliferation with an IC50 of 0.2 nmol/L, whereas Sunitinib required a concentration of 18.5 nmol/L to achieve the same effect.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)]
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 0.2 nmol/L (Anlotinib vs. VEGFR2) |
| Comparator Or Baseline | Sunitinib vs. VEGFR2 (IC50 was 20-fold higher than Anlotinib) |
| Quantified Difference | Anlotinib is ~20x more potent against VEGFR2 than Sunitinib. |
| Conditions | In vitro kinase inhibition and HUVEC proliferation assays. |
For studies focused on potent and selective VEGFR2-mediated anti-angiogenesis, Anlotinib offers a clear potency advantage, enabling the use of lower effective concentrations compared to Sunitinib.
The superior in vitro potency of Anlotinib translates to enhanced efficacy in vivo. In a human colon cancer SW620 xenograft model, once-daily oral administration of Anlotinib at 3 mg/kg inhibited tumor growth by 83%.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] To achieve comparable efficacy in the same model, a dose of 50 mg/kg of Sunitinib was required.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] This demonstrates that Anlotinib can achieve similar or greater anti-tumor activity at a dose that is over 16 times lower than Sunitinib, highlighting its high in vivo potency and potentially more favorable therapeutic window in preclinical models.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)]
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
| Target Compound Data | 83% inhibition at 3 mg/kg (Anlotinib) |
| Comparator Or Baseline | Comparable efficacy required 50 mg/kg (Sunitinib) |
| Quantified Difference | Anlotinib achieves similar efficacy at a >16-fold lower dose than Sunitinib. |
| Conditions | Human colon cancer SW620 xenograft model in nude mice. |
Procuring Anlotinib allows for more potent tumor growth inhibition in xenograft models with significantly less compound, improving cost-effectiveness and reducing potential dose-related off-target effects or toxicity.
The dihydrochloride formulation ensures good oral bioavailability, and its high potency allows for significant tumor growth inhibition at low milligram-per-kilogram doses. This makes it a cost-effective and potent choice for xenograft and syngeneic models of cancers driven by angiogenesis, such as colon, lung, or renal cancers.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)]
Given its picomolar to low-nanomolar IC50 against VEGFR2, Anlotinib is highly suitable as a tool compound for in vitro studies of angiogenesis, including endothelial cell (e.g., HUVEC) proliferation, migration, and tube formation assays. Its potency advantage over Sunitinib allows for more targeted and potent inhibition of the VEGF signaling pathway.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHR5Xt_SBuHA4f_8PupaKIrrE9VhroONz4DdeozhWdjnh_y2fXXcmLgzhAJFxy2ek6g7xK6SKPb3ncK3Gghn1Wp8F44gIfNt472IKAyyUnSstiq26lwu0wreDczBwMWmbWB10kAV4jYPYqdosP9yyU3ux9xTV8D6WicmU0XPdMJY4zLvVbbS3NSxBqju65r-3EmbAwHqmoTWZK7JOQ6UNi_Wy4BW6Mft82fQhSnkM-O5puMKjq9Z1rp9Tnrb5QPJWqhQR8S1iqWYim4cSiM)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)]
Anlotinib's distinct selectivity and potency profile makes it an ideal candidate for head-to-head comparisons against other TKIs like Sunitinib or Sorafenib to dissect signaling pathways or to establish new efficacy benchmarks.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGhsz-5ZSm6955G_wrddUnhkVuwVvc4XB4OosvP0AWjv9jSsIl2GhTcaSEIZtQZNQwTp01UAp09IttRE6Dv-QyPnta2RHewfmwu2pNmoAWJ8EkPD2QjczW0r71BPTBJC3fJKwf374hdImvm8I%3D)] Its mechanism also supports its use in combination studies with chemotherapy or immunotherapy to explore synergistic anti-tumor effects.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCgbzYrjpLqSDH1NOTOXA29GzBLdmhwy7hG6WHgjqGxNTO0m7KV0ihmdWI2iT1xeH8UN7150igKa7UZQ0_YiHqdyc0OJGo8MQzBIbRbw0drYnbFk9SNCVAU1eAEPM5_rOR4C8GdpXvPZT3GoVSGQe_dFaoc_iDH8aT6NlSeYbh7v6MqsPZ_giMZBSK79u9QQ%3D%3D)]